molecular formula C16H26N4O9 B605868 Azido-PEG5-CH2CO2-NHS CAS No. 2144777-77-3

Azido-PEG5-CH2CO2-NHS

Cat. No. B605868
CAS RN: 2144777-77-3
M. Wt: 418.4
InChI Key: PKNZIAMWWCOXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-CH2CO2-NHS is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is a click chemistry reagent and can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular weight of Azido-PEG5-CH2CO2-NHS is 418.40 g/mol . Its molecular formula is C16H26N4O9 . It appears as a liquid that is colorless to light yellow .


Chemical Reactions Analysis

Azido-PEG5-CH2CO2-NHS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG5-CH2CO2-NHS is a very active pegylation reagent with 5 PEG units . The hydrophilic PEG spacer increases solubility in aqueous media . It is stored at -20°C, sealed storage, away from moisture .

Scientific Research Applications

Pegylation Reagent

Azido-PEG5-CH2CO2-NHS is used as a pegylation reagent. Pegylation is the process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, like a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

Increasing Solubility

The hydrophilic PEG spacer in Azido-PEG5-CH2CO2-NHS increases solubility in aqueous media . This property is beneficial in drug delivery systems where solubility can influence the bioavailability of the drug.

Click Chemistry

The azide group in Azido-PEG5-CH2CO2-NHS allows the reaction with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry is a type of chemical synthesis that is reliable, wide in scope, and easy to perform.

Protein Labeling

The NHS ester present in Azido-PEG5-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins . This is useful in various biological applications such as tracking the distribution of the protein in cells.

Oligonucleotide Modification

Azido-PEG5-CH2CO2-NHS can also be used to modify amine-modified oligonucleotides . This can be useful in the development of novel therapeutic strategies involving nucleic acids.

Bio-conjugation

Azido-PEG5-CH2CO2-NHS is a non-cleavable linker for bio-conjugation . Bio-conjugation is the process of joining two biomolecules together, which is used in many areas of research and drug development.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZIAMWWCOXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG5-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-CH2CO2-NHS
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-CH2CO2-NHS
Reactant of Route 3
Reactant of Route 3
Azido-PEG5-CH2CO2-NHS
Reactant of Route 4
Reactant of Route 4
Azido-PEG5-CH2CO2-NHS
Reactant of Route 5
Reactant of Route 5
Azido-PEG5-CH2CO2-NHS
Reactant of Route 6
Reactant of Route 6
Azido-PEG5-CH2CO2-NHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.